molecular formula C21H17N3O3S B2794649 N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105224-10-9

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2794649
CAS No.: 1105224-10-9
M. Wt: 391.45
InChI Key: GKTGRWICSFTRNZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Researchers Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including compounds closely related to the queried compound, and evaluated their antitumor activity. These compounds showed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines like MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).

Synthesis of Novel Compounds

  • Jadhav et al. (2022) synthesized pyrimidine derivatives, including the compound of interest, demonstrating various pharmacological and biological activities. This work primarily focused on the chemical synthesis and characterization of these compounds (Jadhav et al., 2022).

In Vitro Cytotoxic Activity

  • Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in certain acetamide derivatives to find new anticancer agents. They tested the anticancer activity of these synthesized compounds on 60 cancer cell lines (Al-Sanea et al., 2020).

Antifungal Effect

  • Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin derivatives, including compounds similar to the one , and evaluated their antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. They found significant antifungal effects (Jafar et al., 2017).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGRWICSFTRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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